2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs. This compound is structurally related to tryptophan, an essential amino acid, and contains an indole ring substituted with a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the indole ring can produce dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a probe for indole-related pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The methoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure but without the methoxy group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness: 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is unique due to the presence of the methoxy group at the 6-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This substitution can enhance its stability, solubility, and interaction with specific molecular targets.
Properties
IUPAC Name |
2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBUJRMSWTSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326493 | |
Record name | 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33600-67-8 | |
Record name | 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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